N-acetylphosphinothricin

Overview

Description

what is 'N-acetylphosphinothricin'? this compound (NAP) is a synthetic compound that is used as a herbicide and as a selective agent in plant genetic engineering. It acts as an inhibitor of the enzyme glutamine synthetase, which is essential for the production of glutamine, an amino acid that is necessary for plant growth. the use of 'this compound' this compound is a herbicide used to control the growth of weeds in agricultural fields. It works by inhibiting the production of an enzyme essential for the formation of an essential amino acid in plants. This causes the plant to die due to starvation. It is most commonly used to control the growth of grasses and broadleaf weeds in corn, sorghum, and other crops. the chemistry of 'this compound' this compound (NAPT) is an antibiotic used to control weeds in crops. It is a derivative of the natural compound phosphinothricin (PPT), which is produced by the bacterium Streptomyces viridochromogenes. NAPT works by inhibiting the enzyme glutamine synthetase, which is essential for the formation of glutamine, an amino acid that is important for plant growth. As a result, NAPT prevents the formation of glutamine and stops the growth of weeds. NAPT is also used as a herbicide in some countries, and it has been shown to be effective against a wide range of weeds. the biochemical/physical effects of 'this compound' this compound (NAP) is an herbicide used to control certain weeds. It works by inhibiting the enzyme glutamine synthetase, which is responsible for the production of glutamine, an amino acid. This leads to a decrease in the production of proteins and other compounds, resulting in the death of the plant. NAP also has been shown to affect the production of certain enzymes in bacteria and fungi, which can lead to a decrease in their growth and activity. NAP has also been found to cause oxidative damage to cells, leading to cell death. the benefits of 'this compound' this compound (NAP) is an herbicide that has been used to control weeds in agricultural crops. It has several benefits, including: 1. NAP is effective at controlling a wide range of weeds, including both annual and perennial species. 2. NAP is non-selective, meaning it will kill both broadleaf and grassy weeds. 3. NAP is relatively safe to use, with minimal risk of environmental contamination. 4. NAP is cost-effective, making it a viable option for farmers with limited budgets. 5. NAP is easy to apply, requiring minimal equipment and labor. 6. NAP breaks down quickly in the environment, reducing the risk of long-term contamination. the related research of 'this compound' 1. The Metabolic Pathway of this compound in Maize: A Review. 2. Biosynthesis of this compound in Transgenic Plants. 3. The Effects of this compound on Plant Growth and Development. 4. Molecular Mechanisms of this compound Resistance in Plants. 5. Applications of this compound in Weed Control. 6. Potential Uses of this compound in Crop Protection. 7. The Role of this compound in Plant Stress Response. 8. The Use of this compound in Plant Breeding and Genetic Engineering. 9. The Potential Impact of this compound on Human Health.

Scientific Research Applications

Inducing Male Sterility in Plants : A study by Kriete et al. (1996) developed a system for inducible male sterility in tobacco plants using tapetum-specific deacetylation of N-acetyl-L-phosphinothricin. This resulted in empty anthers, eliminating the need for fertility restoration in the F1 generation (Kriete et al., 1996).

Maximum Tolerated Concentration in Tobacco Plants : Risse et al. (2005) identified that the maximum tolerated concentration of N-acetyl-L-phosphinothricin (N-Ac-L-PPT) for wild-type tobacco plants is 45 mM. N-Ac-L-PPT is used to induce male sterility in transgenic plants (Risse et al., 2005).

P-methylation Reaction in Bialaphos Biosynthesis : Xiao et al. (2008) discussed the use of N-acetyldemethyl phosphinothricin and N-acetyldemethyl phosphinothricin tripeptide as substrates for the P-methylation reaction in bialaphos biosynthesis (Xiao et al., 2008).

Psychiatric Applications : Dean et al. (2011) found that N-acetylcysteine shows promise in treating psychiatric disorders like addiction, compulsive and grooming disorders, schizophrenia, and bipolar disorder. Its potential therapeutic effects go beyond antioxidant actions (Dean et al., 2011).

Potential in Treating Neurodegenerative Diseases : Tardiolo et al. (2018) noted that N-acetylcysteine shows potential in treating neurodegenerative diseases such as Parkinson's and Alzheimer's, as well as neuropathic pain and stroke, without significant side effects (Tardiolo et al., 2018).

Herbicide Metabolism in Transgenic Plants : Dröge et al. (1992) found that transgenic plants with the modified phosphinothricin-N-acetyltransferase gene metabolize L-phosphinothricin differently than untransformed plants, which affects the degradation pathway into PPO and MPP (Dröge et al., 1992).

Antioxidant Effect on Rainbow Trout's Brain : Alak et al. (2019) showed that N-acetylcysteine has a significant therapeutic effect on pesticide-induced neurotoxicity in rainbow trout, with 1.0 mM NAC being more effective than 0.5 mM NAC (Alak et al., 2019).

Treating Addictions : Asevedo et al. (2014) highlighted N-acetylcysteine's potential in treating addictions, particularly cocaine and cannabis dependence, possibly involving glutamatergic pathways in addiction pathophysiology (Asevedo et al., 2014).

Improvement in Acute Myocardial Infarction Patients : Sochman et al. (1996) found that N-acetylcysteine administration after successful recanalization of the infarct-related artery may improve global and regional left ventricular ejection fraction in acute myocardial infarction patients (Sochman et al., 1996).

Herbicide Resistance in Transgenic Plants : De Block et al. (1987) engineered transgenic plants to express a detoxifying enzyme, conferring resistance to high doses of phosphinothricin and bialaphos herbicides (De Block et al., 1987).

Mechanism of Action

Target of Action

N-acetylphosphinothricin primarily targets the enzyme Phosphinothricin N-acetyltransferase . This enzyme is an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .

Mode of Action

This compound inactivates phosphinothricin (PPT) by transferring an acetyl group from acetyl CoA . The reaction catalyzed by the enzyme is as follows:

Biochemical Analysis

Biochemical Properties

N-acetylphosphinothricin interacts with the enzyme phosphinothricin N-acetyltransferase . This enzyme inactivates phosphinothricin by transferring an acetyl group from acetyl CoA, making this compound an effector of phosphinothricin tripeptide (PTT or bialaphos) resistance .

Cellular Effects

It is known that the enzyme phosphinothricin N-acetyltransferase, which interacts with this compound, is expressed in glufosinate-tolerant canola and maize .

Molecular Mechanism

This compound exerts its effects at the molecular level through its interaction with phosphinothricin N-acetyltransferase. The enzyme catalyzes the transfer of an acetyl group from acetyl CoA to phosphinothricin, resulting in the formation of CoA, a hydrogen ion, and this compound .

Metabolic Pathways

This compound is involved in the metabolic pathway catalyzed by phosphinothricin N-acetyltransferase . The enzyme uses acetyl-CoA as a cofactor in this process .

Properties

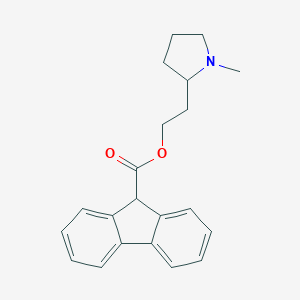

IUPAC Name |

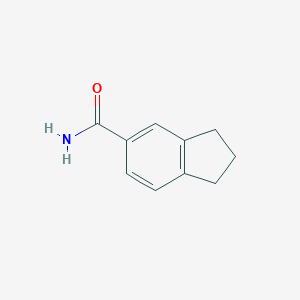

2-acetamido-4-[hydroxy(methyl)phosphoryl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14NO5P/c1-5(9)8-6(7(10)11)3-4-14(2,12)13/h6H,3-4H2,1-2H3,(H,8,9)(H,10,11)(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VZVQOWUYAAWBCP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(CCP(=O)(C)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14NO5P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80873633 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

223.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73634-73-8 | |

| Record name | Glufosinate-N-acetyl | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80873633 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the mechanism of action of N-acetylphosphinothricin and its downstream effects?

A1: this compound is a derivative of phosphinothricin (PT), a naturally occurring glutamate synthetase inhibitor. While this compound itself doesn't directly inhibit this enzyme, its precursor, phosphinothricin, does. [, ] Glutamine synthetase is a key enzyme in nitrogen assimilation, converting glutamate and ammonia to glutamine. By inhibiting this enzyme, phosphinothricin disrupts nitrogen metabolism in plants and microorganisms, ultimately leading to cell death. []

Q2: How is this compound synthesized in nature, and what is unique about its structure?

A2: this compound is formed from its precursor 2-acetylamino-4-hydroxyphosphinylbutanoate (N-acetyldemethylphosphinothricin) through the action of a unique radical S-adenosyl-L-methionine, cobalamin-dependent methyltransferase enzyme called PhpK. This enzyme is found in the phosalacine producer Kitasatospora phosalacinea. [] This methylation step forms the only known carbon-phosphorus-carbon linkage found in nature. []

Q3: What is the role of nonribosomal peptide synthetases in the biosynthesis of molecules like this compound?

A3: Nonribosomal peptide synthetases (NRPS) play a crucial role in assembling the peptide backbone of phosphinothricin tripeptide (PTT), which contains this compound. [, ] Research suggests that the NRPS PhsA prefers to use this compound rather than its demethylated precursor. [] This finding, along with the characterization of two other alanine-activating enzymes (PTTS II/III), points to a biosynthetic pathway where three separate peptide synthetases work together to create PTT. []

Q4: Are there analytical methods available to quantify this compound and related compounds?

A4: While there aren't specific methods mentioned for this compound itself, techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS) are commonly used for quantifying polar pesticides, including related compounds like glufosinate. [] These methods utilize modified extraction procedures and various stationary phases to achieve accurate and sensitive detection in complex matrices like plant-based foods. []

Q5: What are the potential applications of understanding the biosynthesis of this compound?

A5: Deeper insights into the biosynthetic pathway of this compound and related molecules like phosphinothricin tripeptide could lead to several advancements. [, , ] These include:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[3-(4-Fluorophenoxy)propyl]-3-methoxypiperidin-4-amine](/img/structure/B10428.png)

![(5S,6S)-6-(4-hydroxyphenyl)-6-methyl-5-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-7,8-dihydro-5H-naphthalen-2-ol](/img/structure/B10439.png)